![molecular formula C14H13ClFN3O B4692389 N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4692389.png)
N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea, also known as CFPU, is a chemical compound that has been widely studied for its potential therapeutic applications. CFPU belongs to the class of urea derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea is not fully understood. However, it has been suggested that N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea exerts its therapeutic effects by inhibiting the activity of enzymes involved in various cellular processes. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to inhibit the growth of fungi and bacteria. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been shown to decrease the levels of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea also has a short half-life, which can limit its therapeutic efficacy.
Future Directions
There are several future directions for N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea research. One potential direction is to further investigate its potential use as an anti-inflammatory agent. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has shown promising results in preclinical studies, and further research could lead to the development of new anti-inflammatory drugs. Another potential direction is to investigate its potential use as a treatment for Alzheimer's disease. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has shown to improve cognitive function in animal models, and further research could lead to the development of new treatments for Alzheimer's disease. Additionally, further research could investigate the potential use of N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea as a treatment for other diseases, such as fungal and bacterial infections.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O/c1-9(13-4-2-3-7-17-13)18-14(20)19-10-5-6-12(16)11(15)8-10/h2-9H,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCFLIOEPPFIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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